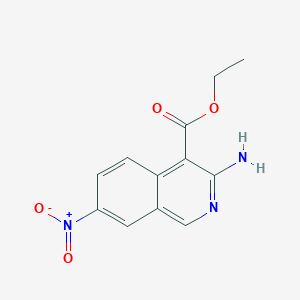
2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N-ethylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-ethylthiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a pyridine ring substituted with chlorine, cyano, and methyl groups, as well as an ethylthiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-ethylthiourea typically involves the reaction of 6-chloro-5-cyano-4-methyl-2-aminopyridine with ethyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-ethylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea derivatives.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives of the original compound.
Reduction: Amino derivatives where the cyano group is converted to an amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-ethylthiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-ethylthiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiourea and pyridine moieties. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-methylthiourea: Similar structure but with a methyl group instead of an ethyl group.
1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-phenylthiourea: Similar structure but with a phenyl group instead of an ethyl group.
1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-isopropylthiourea: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-ethylthiourea is unique due to the presence of the ethyl group on the thiourea moiety, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern on the pyridine ring also contributes to its distinct properties compared to other similar compounds.
特性
分子式 |
C10H12ClN5S |
|---|---|
分子量 |
269.75 g/mol |
IUPAC名 |
1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-ethylthiourea |
InChI |
InChI=1S/C10H12ClN5S/c1-3-13-10(17)16-15-8-4-6(2)7(5-12)9(11)14-8/h4H,3H2,1-2H3,(H,14,15)(H2,13,16,17) |
InChIキー |
JADKFBZWAHYMMY-UHFFFAOYSA-N |
正規SMILES |
CCNC(=S)NNC1=NC(=C(C(=C1)C)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11485767.png)
![4-chloro-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B11485788.png)

![3-{(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11485801.png)
![Benzamide, N-[4-(1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluoro-](/img/structure/B11485806.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485810.png)
![N-[(3-methoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485814.png)
![1-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}indoline](/img/structure/B11485816.png)
![4-(3-pyridyl)-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11485827.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-5-nitropyridin-2-amine](/img/structure/B11485831.png)
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485836.png)
![7H-[1,2,4]Triazolo[5,1-b][1,3]thiazin-7-one, 2-(2-furanyl)-5-(2-thienyl)-](/img/structure/B11485838.png)
![5-Oxo-3-phenyl-7-(thiophen-3-yl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11485853.png)
![Benzo[b]benzofuran-4-carboxamide, N-(4-pyridinyl)-](/img/structure/B11485864.png)
